molecular formula C14H15BO4 B1602501 (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 1072951-89-3

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B1602501
CAS No.: 1072951-89-3
M. Wt: 258.08 g/mol
InChI Key: BBNOCVPPEAVHKK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions , which could suggest potential involvement in various biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Methoxybenzyloxy)phenylboronic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Preparation Methods

The synthesis of (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyphenylboronic acid and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 3-hydroxyphenylboronic acid is reacted with 4-methoxybenzyl chloride in the presence of potassium carbonate and DMF. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Chemical Reactions Analysis

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids, such as:

    Phenylboronic Acid: A simpler boronic acid with a phenyl group directly attached to the boron atom.

    (3-((3-Methoxybenzyl)oxy)phenyl)boronic Acid: Similar to this compound but with a methoxy group in the meta position.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOCVPPEAVHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584801
Record name {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-89-3
Record name {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4'-Methoxybenzyloxy)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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